

In-Depth Technical Guide: RQ-00203078 (CAS No. 1254205-52-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RQ-00203078

Cat. No.: B610574

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This technical guide provides a comprehensive overview of **RQ-00203078**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Introduction

RQ-00203078 is a novel 2-pyridyl-benzensulfonamide derivative identified through high-throughput screening.^{[1][2]} It acts as a highly selective, potent, and orally active antagonist of the TRPM8 channel, which is the primary sensor for cold temperatures in the body.^{[3][4][5]} Due to its role in cold sensation and its involvement in various pathophysiological processes, TRPM8 has emerged as a promising therapeutic target. **RQ-00203078**'s ability to block this channel suggests its potential application as an analgesic, particularly for conditions involving cold hyperalgesia, and in other areas such as oncology and bladder hypersensitivity disorders.

Chemical and Physical Properties

Property	Value
IUPAC Name	4-({--INVALID-LINK--sulfamoyl)benzoic acid
CAS Number	1254205-52-1
Molecular Formula	C21H13ClF6N2O5S
Molecular Weight	554.85 g/mol
Solubility	Soluble to 100 mM in DMSO and ethanol.
Purity	≥98%

Pharmacology

Mechanism of Action

RQ-00203078 functions as a potent and selective blocker of the TRPM8 ion channel. The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures (below ~25°C) and cooling compounds like menthol and icilin. By antagonizing this channel, **RQ-00203078** inhibits the influx of cations (primarily Ca²⁺) into the cell, thereby blocking the signaling cascade that leads to the sensation of cold and other downstream cellular effects.

In Vitro Activity

The potency and selectivity of **RQ-00203078** have been demonstrated in various in vitro assays.

Target	Species	IC50
TRPM8	Human	8.3 nM
TRPM8	Rat	5.3 nM
TRPV1	-	> 30 µM
TRPA1	-	> 10 µM
TRPV4	-	10 µM
TRPM2	-	> 10 µM

These data highlight the high selectivity of **RQ-00203078** for the TRPM8 channel, with over 350-fold selectivity against other related TRP channels.

In Vivo Efficacy and Pharmacokinetics

RQ-00203078 has demonstrated excellent oral activity and favorable pharmacokinetic properties in animal models.

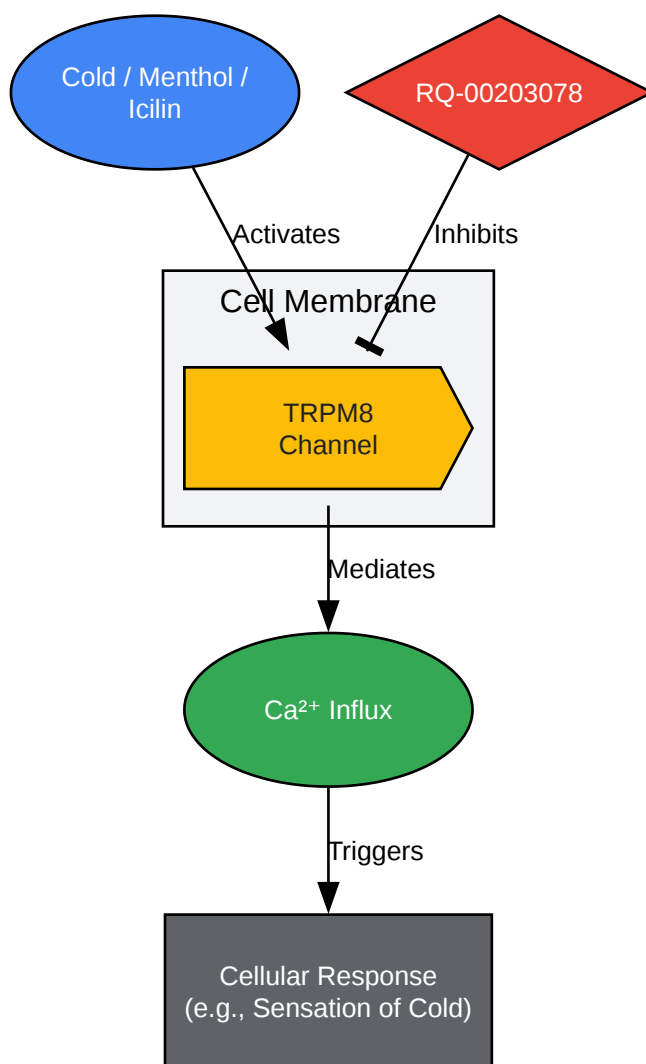
Parameter	Species	Value	Model/Dose
ED50	Rat	0.65 mg/kg (p.o.)	lclilin-induced wet-dog shakes
Cmax	Rat	2300 ng/mL	3 mg/kg (p.o.)
Bioavailability	Rat	86%	3 mg/kg (p.o.)

These findings indicate that **RQ-00203078** is well-absorbed orally and exhibits potent in vivo efficacy.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of **RQ-00203078** in blocking the TRPM8 signaling pathway.

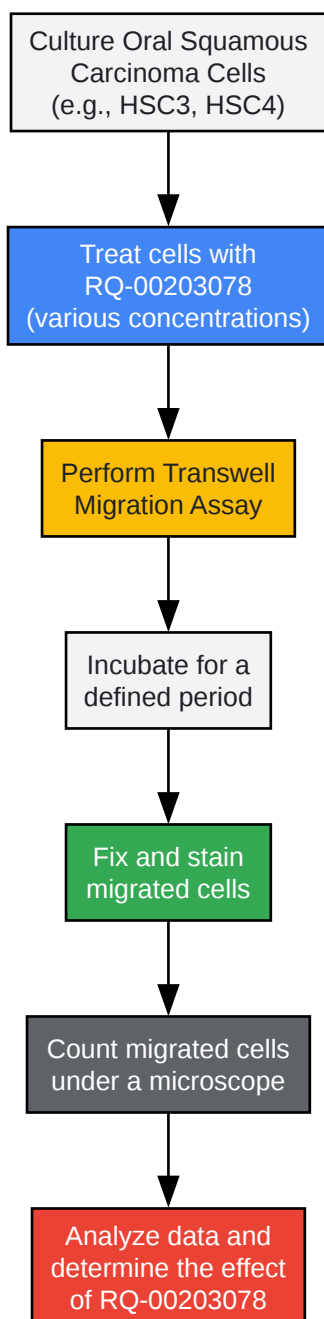


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Caption: Inhibition of the TRPM8 signaling pathway by **RQ-00203078**.

Experimental Workflow: In Vitro Cell Migration Assay

The diagram below outlines a typical workflow for assessing the effect of **RQ-00203078** on cancer cell migration.



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Caption: Workflow for an in vitro cell migration assay.

Key Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The following outlines the general methodologies used in the characterization of **RQ-00203078**.

Intracellular Calcium Imaging

- Objective: To measure the inhibitory effect of **RQ-00203078** on TRPM8 channel activation.
- Cell Line: HEK293 cells stably expressing human or rat TRPM8.
- Methodology:
 - Cells are seeded in 96-well plates.
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - The baseline fluorescence is measured.
 - Cells are pre-incubated with varying concentrations of **RQ-00203078** or vehicle.
 - The TRPM8 agonist, menthol or icilin, is added to activate the channel.
 - The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.
 - The IC50 values are calculated from the concentration-response curves.

Cell Migration and Invasion Assays

- Objective: To evaluate the effect of **RQ-00203078** on the migratory and invasive potential of cancer cells.
- Cell Lines: Oral squamous carcinoma cell lines HSC3 and HSC4.
- Methodology for Migration Assay:
 - A Boyden chamber with a porous membrane is used.
 - The lower chamber is filled with a chemoattractant.
 - Cells, pre-treated with **RQ-00203078** or vehicle, are seeded in the upper chamber.
 - After incubation, non-migrated cells on the upper surface of the membrane are removed.

- Migrated cells on the lower surface are fixed, stained, and counted.
- Methodology for Invasion Assay:
 - The protocol is similar to the migration assay, but the membrane is coated with a basement membrane extract (e.g., Matrigel).
 - This assay measures the ability of cells to degrade the extracellular matrix and migrate.

In Vivo Icilin-Induced Wet-Dog Shakes Model

- Objective: To assess the in vivo efficacy of orally administered **RQ-00203078**.
- Animal Model: Male Wistar rats.
- Methodology:
 - Rats are orally administered with **RQ-00203078** or vehicle.
 - After a specific pre-treatment time, the TRPM8 agonist icilin is administered intravenously.
 - The number of "wet-dog shakes" (a characteristic behavioral response to TRPM8 activation) is counted for a defined period.
 - The dose-dependent inhibitory effect of **RQ-00203078** is evaluated, and the ED50 is calculated.

Therapeutic Potential

The potent and selective TRPM8 antagonism of **RQ-00203078** suggests its therapeutic potential in several areas:

- Analgesia: By blocking the sensation of cold, **RQ-00203078** could be effective in treating pathological cold hypersensitivity associated with neuropathic pain, chemotherapy-induced neuropathy, and migraine.
- Oncology: TRPM8 is overexpressed in several cancers, including prostate and oral squamous carcinoma, where it is implicated in tumor progression. **RQ-00203078** has been

shown to reduce the migration and invasion of oral squamous carcinoma cells in vitro, suggesting a potential role in cancer therapy.

- Bladder Disorders: TRPM8 channels are involved in bladder afferent signaling and may contribute to bladder hypersensitivity in conditions like overactive bladder and interstitial cystitis. Antagonism of TRPM8 could therefore be a therapeutic strategy for these disorders.

Conclusion

RQ-00203078 is a well-characterized, potent, selective, and orally bioavailable TRPM8 antagonist. Its pharmacological profile makes it a valuable tool for investigating the physiological and pathophysiological roles of the TRPM8 channel. Furthermore, its demonstrated efficacy in preclinical models suggests that it holds significant promise as a therapeutic agent for a range of clinical conditions, warranting further investigation and development.

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- To cite this document: BenchChem. [In-Depth Technical Guide: RQ-00203078 (CAS No. 1254205-52-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610574#rq-00203078-cas-number-1254205-52-1]

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